2-(Aminomethyl)phenol
Overview
Description
2-(Aminomethyl)phenol is an organic compound with the molecular formula C7H9NO. It features an amine group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring. This compound is notable for its utility in various chemical reactions and its role as a building block in organic synthesis .
Mechanism of Action
Target of Action
The primary targets of 2-(Aminomethyl)phenol are currently under investigation . As a chemical compound, it may interact with various biological molecules, such as proteins or enzymes, within the body.
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to elucidate these interactions and the resulting changes .
Biochemical Pathways
It has been suggested that it may be involved in carbon-carbon bond formation reactions . The specific pathways and their downstream effects are still under investigation .
Result of Action
It is under investigation in a clinical trial , which suggests that it may have potential therapeutic effects. The specific molecular and cellular effects are still being studied .
Biochemical Analysis
Biochemical Properties
It has been used as a catalyst in certain chemical reactions
Cellular Effects
It is known that the compound can have an impact on various types of cells and cellular processes
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Aminomethyl)phenol can be synthesized through several methods. One common approach involves the reduction of 2-nitrobenzyl alcohol using hydrogen in the presence of a palladium catalyst. Another method includes the reaction of 2-chloromethylphenol with ammonia under high pressure and temperature .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 2-nitrobenzyl alcohol. This method is preferred due to its efficiency and scalability. The reaction typically occurs in a hydrogen atmosphere with a palladium on carbon catalyst at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It participates in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols.
Scientific Research Applications
2-(Aminomethyl)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of dyes, polymers, and other organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Comparison with Similar Compounds
2-Aminophenol: Similar structure but lacks the aminomethyl group.
3-Aminomethylphenol: The amine group is positioned differently on the benzene ring.
4-Aminomethylphenol: The amine group is positioned para to the hydroxyl group.
Uniqueness: 2-(Aminomethyl)phenol is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and interaction profiles compared to its analogs. This unique structure makes it particularly valuable in certain synthetic and catalytic applications .
Properties
IUPAC Name |
2-(aminomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRZOPQOBJRYSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902921 | |
Record name | NoName_3497 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-30-9, 50312-64-6 | |
Record name | 2-(Aminomethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Aminomethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Aminomethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050312646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(aminomethyl)phenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 932-30-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-(aminomethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (aminomethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(AMINOMETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/696R5N4NRM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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